molecular formula C12H14N2O3S B1421675 2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 1219827-94-7

2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Katalognummer: B1421675
CAS-Nummer: 1219827-94-7
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: SFGXNUNGIRTMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a high-purity chemical compound designed for pharmaceutical and life sciences research. This molecule features a tetrahydrobenzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on this structure have demonstrated significant research potential in modulating neurological targets . Specifically, analogous structures have been investigated as ligands for neuronal receptors, indicating potential value in studies related to cognitive function and neurodegenerative conditions . Furthermore, closely related thiazole-carboxylic acid derivatives have shown promising antidiabetic and anti-inflammatory properties in preclinical models, acting through the amelioration of oxidative stress and inflammatory cytokines . The cyclopropylcarbonylamino substituent is a key structural feature that can influence the molecule's pharmacokinetic properties and binding affinity. This product is intended for research applications, including as a building block in organic synthesis, a reference standard in analytical studies, or a lead compound in drug discovery programs. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Eigenschaften

IUPAC Name

2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-10(6-4-5-6)14-12-13-9-7(11(16)17)2-1-3-8(9)18-12/h6-7H,1-5H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGXNUNGIRTMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS: 1219827-94-7) is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 266.32 g/mol
  • IUPAC Name : 2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
  • Structure :
    • The compound features a benzothiazole core which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on different biological targets. Below are the key findings:

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit tumor growth by interfering with angiogenesis pathways. Angiogenesis is crucial for tumor development and metastasis.
  • Case Study : A study demonstrated that similar benzothiazole derivatives significantly suppressed tumor growth in xenograft models, suggesting that this compound might have similar effects .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a common strategy in cancer therapy. Compounds structurally related to benzothiazoles have been reported to lower DHFR activity effectively .

Anti-inflammatory Effects

Benzothiazole derivatives have been explored for their anti-inflammatory properties:

  • Inflammation Pathways : The compound may modulate inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

  • Absorption : Predicted to have good human intestinal absorption (probability score: 0.79).
  • Blood-Brain Barrier Penetration : High probability of penetrating the blood-brain barrier (score: 0.94), indicating potential neuropharmacological applications .

Toxicity Profile

The safety profile is crucial for any therapeutic application:

  • Ames Test : The compound is predicted to be Ames toxic (score: 0.52), indicating some potential mutagenic effects.
  • Carcinogenicity : It is categorized as non-carcinogenic with a high probability score (0.90) .

Summary of Biological Activities

Biological ActivityEvidence/Study Reference
Antitumor ActivitySignificant suppression of tumor growth in xenograft models
Enzyme InhibitionEffective DHFR inhibition reported in related studies
Anti-inflammatory EffectsModulation of inflammatory pathways suggested
PharmacokineticsHigh absorption and blood-brain barrier penetration
Toxicity ProfileAmes toxic with non-carcinogenic classification

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds similar to 2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid exhibit antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes relevant to disease pathways. Notably, it has demonstrated inhibitory effects on serine/threonine-protein kinase PknG from Mycobacterium tuberculosis, with an IC50 value of 900 nM . Additionally, it showed inhibition of FLT3 kinase involved in hematological malignancies with an IC50 of 1300 nM .

Case Study: Anticancer Activity

A study investigating the anticancer potential of benzothiazole derivatives highlighted the efficacy of compounds containing similar structural features as this compound against various cancer cell lines. These compounds were found to induce apoptosis and inhibit cell proliferation in vitro .

Biological ActivityTargetIC50 (nM)
AntimicrobialVarious bacterial strainsNot specified
Enzyme InhibitionPknG (Mycobacterium)900
FLT31300
AnticancerVarious cancer cell linesNot specified

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable properties concerning absorption and permeability:

Table 3: Pharmacokinetic Properties

PropertyValue
Human Intestinal Absorption+0.79
Blood-Brain Barrier+0.94
Caco-2 Permeability-0.61

Additionally, toxicity assessments indicate that this compound does not exhibit significant carcinogenicity or acute toxicity at standard doses .

Vergleich Mit ähnlichen Verbindungen

2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic Acid

This compound shares the tetrahydrobenzothiazole core and carboxylic acid group but differs in the substituent at the 2-position (phenylamino vs. cyclopropylcarbonylamino). Key comparisons include:

Property Target Compound 2-(Phenylamino) Analogue
Substituent Cyclopropylcarbonylamino Phenylamino
Molecular Formula C₁₄H₁₆N₂O₃S (inferred) C₁₄H₁₄N₂O₂S (from )
Predicted CCS (Ų) Not available 159.1–170.0 (varies by adduct)
Synthetic Route Likely involves cyclopropylcarbonyl incorporation Derived from phenylamine intermediates

For instance, the cyclopropylcarbonyl moiety may enhance metabolic stability in vivo, whereas the phenylamino group could favor π-π stacking interactions in protein binding .

Spirocyclic Benzothiazole Derivatives

Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share the benzothiazole motif but incorporate spirocyclic frameworks. These structures exhibit distinct conformational constraints and synthetic pathways (e.g., spiro ring formation via oxa-aza annulation) . The absence of a carboxylic acid group in these derivatives limits their polarity compared to the target compound.

Physicochemical and Analytical Comparisons

  • Collision Cross Section (CCS): The phenylamino analogue demonstrates CCS values ranging from 159.1 Ų ([M+H]⁺) to 170.0 Ų ([M+Na]⁺), influenced by adduct formation and substituent geometry . The target compound’s larger cyclopropylcarbonyl group may increase its CCS due to enhanced molecular surface area.
  • Solubility: The carboxylic acid group in both compounds improves aqueous solubility, but the cyclopropylcarbonylamino substituent may reduce it slightly due to hydrophobicity.

Pharmacological Implications

While literature on the target compound’s bioactivity is lacking, structural analogues from highlight the importance of the benzothiazole core in modulating enzyme inhibition or receptor binding. The carboxylic acid group may serve as a pharmacophore for targeting charged binding pockets, as seen in other therapeutics (e.g., ACE inhibitors) .

Vorbereitungsmethoden

Table 1: Cyclization Conditions for Benzothiazole Core

Step Reagents/Conditions Solvent Temperature Time Yield Source
Bromide to nitrile KCN (1.5 eq) N,N-dimethylacetamide 140–160°C 13–20h 70–85%
Purification Toluene extraction, recrystallization Toluene RT

Introduction of Cyclopropylcarbonylamino Group

The cyclopropylcarbonylamino moiety is introduced via acylation of the amine-substituted benzothiazole intermediate:

  • Acylation : Reacting the amine with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C for 2–6 hours.
  • Workup : The product is isolated via aqueous extraction and vacuum distillation.

Table 2: Acylation Conditions for Cyclopropylcarbonylamino Group

Parameter Details Source
Reagent Cyclopropanecarbonyl chloride (1.1 eq)
Base Triethylamine (2 eq)
Solvent Dichloromethane
Temperature 0°C → RT
Reaction Time 2–6 hours
Yield 80–92%

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group at position 4 is hydrolyzed to a carboxylic acid under basic conditions:

  • Hydrolysis : Treatment with lithium hydroxide (2–3 eq) in ethanol/water at 40–70°C for 5–10 hours.
  • Isolation : Acidification with HCl precipitates the carboxylic acid, which is filtered and dried.

Table 3: Hydrolysis Conditions for Carboxylic Acid Formation

Parameter Details Source
Reagent LiOH (2 eq)
Solvent Ethanol/water (3:1)
Temperature 40–70°C
Reaction Time 5–10 hours
Yield 75–90%

Alternative Route: Direct Carboxylation

In some cases, the carboxylic acid is introduced earlier in the synthesis via carboxylation of Grignard reagents :

  • Grignard Reaction : A tetrahydrobenzothiazole-magnesium bromide intermediate reacts with CO₂ in THF at −78°C.
  • Workup : Quenching with aqueous NH₄Cl followed by acidification yields the carboxylic acid.

Table 4: Carboxylation via Grignard Reagent

Parameter Details Source
Reagent CO₂ gas
Solvent Tetrahydrofuran (THF)
Temperature −78°C
Yield 60–75%

Optimization and Challenges

  • Purity Control : HPLC with UV detection (λ = 254 nm) confirms >98% purity.
  • Side Reactions : Over-hydrolysis of the nitrile group can form undesired amides, mitigated by controlling reaction time and temperature.
  • Scalability : Continuous flow reactors improve reproducibility for large-scale production.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Source
Cyanide Hydrolysis High yield, scalable Requires toxic cyanide reagents 75–90%
Direct Carboxylation Avoids nitrile intermediates Low-temperature sensitivity 60–75%
Acylation-Hydrolysis Modular for diverse analogs Multi-step purification 70–85%

Key Findings

Q & A

How can the synthesis of 2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid be optimized for higher yield and purity?

Basic Research Question
Methodological Answer:
Synthesis optimization typically involves:

  • Cyclocondensation : Use a stoichiometric ratio of cyclopropylcarbonyl chloride with the tetrahydrobenzothiazole core under inert atmosphere (e.g., nitrogen) to minimize side reactions.
  • Protection/Deprotection Strategies : Protect the carboxylic acid group during cyclopropylcarbonyl amidation to prevent unwanted esterification. Tert-butyl esters are often stable under reaction conditions and can be cleaved post-synthesis using trifluoroacetic acid .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the compound with >95% purity.
  • Yield Monitoring : Track intermediates via TLC and confirm final product identity using 1H NMR^{1}\text{H NMR} (e.g., characteristic cyclopropyl proton signals at δ 1.0–1.5 ppm) .

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR^{1}\text{H NMR}: Identify cyclopropyl protons (δ 1.0–1.5 ppm), tetrahydrobenzothiazole protons (δ 2.5–3.5 ppm for CH2_2 groups), and carboxylic acid protons (broad signal at δ 10–13 ppm).
    • 13C NMR^{13}\text{C NMR}: Confirm carbonyl groups (amide: ~170 ppm; carboxylic acid: ~175 ppm) and cyclopropyl carbons (~10–20 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI-MS in negative ion mode to verify molecular ion peaks matching the theoretical mass (e.g., C12_{12}H15_{15}N2_2O3_3S: calculated 291.08, observed 291.07) .
  • HPLC-PDA : Assess purity (>98%) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for synthesis steps involving volatile reagents .
  • Ventilation : Ensure adequate airflow to mitigate inhalation risks, as the compound may cause respiratory irritation (similar to structurally related thiazoles) .
  • Spill Management : Absorb spills with inert materials (e.g., sand or vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation and moisture absorption .

How does the compound's stability under various pH and temperature conditions affect experimental design?

Advanced Research Question
Methodological Answer:

  • pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–12) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond at acidic pH or cyclopropyl ring opening under basic conditions). Adjust formulation buffers to pH 5–7 for optimal stability .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests stability for short-term heating steps). Avoid prolonged exposure to temperatures >80°C during synthesis .

What strategies can resolve discrepancies in biological activity data across different studies?

Advanced Research Question
Methodological Answer:

  • Assay Standardization : Validate biological assays (e.g., enzyme inhibition) using positive controls (e.g., known thiazole-based inhibitors) and ensure consistent compound purity (>98%) across studies .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed activity variations. For example, cyclopropyl ring oxidation could alter target binding affinity .
  • Computational Docking : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50_{50} values to identify structural motifs critical for activity. Adjust experimental conditions (e.g., co-solvents) to match in silico hydration models .

What computational methods are used to predict the compound's interaction with biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability with target proteins (e.g., cyclooxygenase-2). Analyze hydrogen bonding (e.g., amide group interactions) and hydrophobic contacts (cyclopropyl ring) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic properties (e.g., partial charges of the carboxylic acid group) to refine docking poses and predict reactivity in enzymatic pockets .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%F >30% suggests oral activity) and blood-brain barrier penetration (logBB <0.3 for peripheral targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 2
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.